molecular formula C12H9NO3S B12198817 4-Acetyl-5-anilinothiophene-2,3-dione CAS No. 879627-43-7

4-Acetyl-5-anilinothiophene-2,3-dione

Cat. No.: B12198817
CAS No.: 879627-43-7
M. Wt: 247.27 g/mol
InChI Key: ZWZYEDDQJJAUEY-UHFFFAOYSA-N
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Description

4-Acetyl-5-anilinothiophene-2,3-dione is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely studied due to their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-anilinothiophene-2,3-dione typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. The reaction is carried out in a boiling ethanolic solution of sodium ethoxide, leading to the formation of thiophene-2-carboxamide derivatives . The process involves nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate, which then undergoes intramolecular dealkoxylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-anilinothiophene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetyl-5-anilinothiophene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with cellular proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-anilinothiophene-2,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

879627-43-7

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-acetyl-3-hydroxy-5-phenyliminothiophen-2-one

InChI

InChI=1S/C12H9NO3S/c1-7(14)9-10(15)12(16)17-11(9)13-8-5-3-2-4-6-8/h2-6,15H,1H3

InChI Key

ZWZYEDDQJJAUEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)SC1=NC2=CC=CC=C2)O

Origin of Product

United States

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